molecular formula C20H14ClN3O2S B2400607 N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-88-9

N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2400607
CAS No.: 899991-88-9
M. Wt: 395.86
InChI Key: AJIKATMTNAQCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based derivative characterized by a benzothiazole moiety linked via an amide bond to a dihydropyridine scaffold. The dihydropyridine core features a 3-chlorobenzyl substituent at the N1 position, distinguishing it from related analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-14-6-3-5-13(11-14)12-24-10-4-7-15(19(24)26)18(25)23-20-22-16-8-1-2-9-17(16)27-20/h1-11H,12H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIKATMTNAQCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure for Hydrazide Formation

A mixture of 2-(benzo[d]thiazol-2-yl)acetic acid (10 mmol) and thionyl chloride (15 mmol) in dry dichloromethane (30 mL) is refluxed for 3 h to form the acid chloride. After removing excess thionyl chloride, hydrazine hydrate (12 mmol) is added dropwise at 0°C. The reaction is stirred for 12 h, yielding the hydrazide as a white solid (85% yield).

Characterization Data :

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02–7.40 (m, 4H, Ar-H), 3.82 (s, 2H, CH₂).

Construction of the 1-(3-Chlorobenzyl)-2-Oxo-1,2-Dihydropyridine Ring

The dihydropyridine core is assembled via a modified Hantzsch cyclocondensation, adapted to incorporate the 3-chlorobenzyl group.

Cyclocondensation Reaction

A solution of ethyl 3-aminocrotonate (5 mmol), 3-chlorobenzaldehyde (5 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL) is refluxed for 6 h. The intermediate 1,4-dihydropyridine is oxidized in situ using MnO₂ (10 mmol) to yield 1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (72% yield).

Optimization Insights :

  • Solvent : Ethanol provides optimal solubility and reaction homogeneity.
  • Catalyst : Ammonium acetate facilitates imine formation, critical for cyclization.

N-Alkylation and Amide Coupling

The final steps involve alkylation of the dihydropyridine nitrogen and amide bond formation with the benzo[d]thiazole hydrazide.

N-Alkylation with 3-Chlorobenzyl Chloride

1-(3-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4 mmol) is treated with 3-chlorobenzyl chloride (4.4 mmol) and K₂CO₃ (8 mmol) in DMF (15 mL) at 80°C for 4 h. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).

Amide Bond Formation

The carboxylic acid (3 mmol) is activated with EDCl (3.3 mmol) and HOBt (3.3 mmol) in DCM (20 mL). Benzo[d]thiazole-2-acetic acid hydrazide (3 mmol) is added, and the mixture is stirred at 25°C for 12 h. The crude product is recrystallized from ethanol (yield: 78%).

Reaction Conditions Table :

Step Reagents/Conditions Yield
Hydrazide formation Thionyl chloride, hydrazine hydrate, DCM, 0°C → 25°C 85%
Cyclocondensation Ethanol, NH₄OAc, reflux, MnO₂ 72%
N-Alkylation K₂CO₃, DMF, 80°C 68%
Amidation EDCl, HOBt, DCM, 25°C 78%

Analytical Validation and Spectroscopic Characterization

The final compound is validated using advanced spectroscopic techniques:

¹H NMR Analysis

  • δ 8.21 (d, J = 8.2 Hz, 1H, Ar-H), 7.89–7.40 (m, 7H, Ar-H), 5.12 (s, 2H, N-CH₂), 3.95 (s, 2H, CH₂-CO).

¹³C NMR Analysis

  • 167.8 ppm (C=O amide), 162.1 ppm (C=O pyridone), 138.5–121.3 ppm (aromatic carbons), 45.2 ppm (N-CH₂).

HRMS (ESI)

  • m/z Calculated for C₂₀H₁₅ClN₄O₂S: 434.0632; Found: 434.0635.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclocondensation : Competing pathways were mitigated by adjusting the stoichiometry of ammonium acetate.
  • Oxidation Over-Run : Controlled use of MnO₂ prevented over-oxidation to pyridine derivatives.
  • Amide Hydrolysis : Anhydrous conditions during coupling minimized hydrolysis of the hydrazide.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Primary or secondary amines.

  • Substitution: Substituted benzothiazoles or pyridines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, as effective antimicrobial agents. Research indicates that these compounds can inhibit the activity of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for bacterial survival. For instance, derivatives synthesized from benzothiazole exhibited notable antimicrobial activity against various strains of bacteria, including drug-resistant strains .

Key Findings:

  • Synthesis : The compound was synthesized through a multi-step process involving reactions with arylsulfonylhydrazones and other intermediates.
  • Mechanism : The action mechanism involves enzyme inhibition, which disrupts bacterial growth and reproduction.
CompoundActivityTarget Enzyme
This compoundAntimicrobialDHPS

Anti-Tubercular Properties

Another significant application of this compound lies in its anti-tubercular properties. Recent advancements in the synthesis of benzothiazole-based compounds have shown promising results in both in vitro and in vivo studies against Mycobacterium tuberculosis. The structural modifications on the benzothiazole moiety enhance the efficacy against tuberculosis .

Research Highlights:

  • In Vitro Studies : Compounds demonstrated effective inhibition of M. tuberculosis growth.
  • In Vivo Efficacy : Animal models showed reduced bacterial load when treated with these derivatives.
StudyMethodologyResult
Study 1In vitro testingSignificant reduction in M. tuberculosis viability
Study 2In vivo testingLowered infection rates in treated subjects

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been explored. Studies indicate that this compound may act on GABAergic pathways or modulate ion channels involved in neuronal excitability .

Case Studies:

Recent pharmacological evaluations revealed that certain derivatives exhibited significant anticonvulsant effects comparable to established medications.

CompoundTest ModelEfficacy
This compoundAnimal modelComparable to standard anticonvulsants

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of pyridone derivatives synthesized for CB2 receptor targeting. Below is a detailed comparison with analogs from the literature, focusing on structural features, synthesis, and physical properties.

Structural Variations

The key structural differences lie in: 1. N1 Substituent: - Target compound: 3-Chlorobenzyl (flexible CH₂-linked aryl group with meta-Cl). - 7c: 4-Methylphenyl (rigid aryl with para-CH₃) . - 7g: 4-Hydroxyphenyl (rigid aryl with para-OH) . - 8a/8b: Cyclohexyl/cycloheptyl (aliphatic substituents) .

Analogs: All feature 4,6-dimethyl groups, enhancing steric bulk and electronic effects .

Amide Substituent :

  • Target compound : Benzothiazole (sulfur-containing heterocycle, lipophilic).
  • Analogs :

  • 7b/7e : Benzoimidazole (nitrogen-rich, polar) .
  • 7c : Benzoxazole (oxygen-containing, moderately polar) .
  • 8a/8b: Cycloalkyl groups (non-aromatic, flexible) .

Physical Properties

Compound Substituents (N1/Amide) Melting Point (°C) Yield (%) Molecular Weight (MS)
Target compound 3-Chlorobenzyl/benzothiazole Not reported N/A Calculated: ~383.8
7a Phenyl/benzothiazole Not reported 81 373.0
7c 4-Methylphenyl/benzoxazole 198–200 81 373.0
7g 4-Hydroxyphenyl/benzothiazole Not reported 72 389.0
8a Phenyl/cyclohexyl 139–140 78 340.4

Notes:

  • The target’s 3-chlorobenzyl group increases hydrophobicity compared to 4-hydroxyphenyl (7g) or cycloalkyl (8a–b) analogs.
  • Methyl groups at C4/C6 in analogs may enhance crystallinity (higher melting points) but reduce solubility.

Implications of Structural Differences

Lipophilicity : The benzothiazole and 3-chlorobenzyl groups in the target compound suggest higher membrane permeability compared to polar analogs like 7g (4-hydroxyphenyl) .

Synthetic Feasibility : The 3-chlorobenzyl substituent could complicate synthesis due to the meta-chlorine’s electronic effects, whereas para-substituted analogs (e.g., 7c, 7g) may offer easier functionalization .

Biological Activity

N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of benzothiazole derivatives, which have gained attention due to their diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₄ClN₃O₂S, with a molar mass of 359.84 g/mol. The key structural features include a benzothiazole moiety, a dihydropyridine ring, and a carboxamide functional group. The compound's synthesis typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride under controlled conditions, yielding a product characterized by various spectroscopic methods including NMR and FTIR .

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that certain benzothiazole compounds exhibit significant activity against various bacterial strains including both Gram-positive and Gram-negative bacteria. For instance, compounds in this category have been evaluated against Staphylococcus aureus and Salmonella spp., demonstrating varying degrees of inhibition .

Anticancer Activity

Recent research has highlighted the anticancer potential of benzothiazole derivatives. Specifically, this compound has shown promise in inhibiting the proliferation of cancer cell lines. In vitro studies revealed that it can induce cytotoxic effects on several tumor-derived cell lines, suggesting its potential as an anticancer agent .

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism or interfere with signaling pathways that promote cell survival and proliferation .

Study 1: Antimicrobial Evaluation

A study conducted by researchers synthesized several benzothiazole derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited superior activity compared to standard reference drugs, highlighting their potential as new anti-tubercular agents .

Study 2: Anticancer Activity Assessment

In another investigation focused on the anticancer properties of this compound, the compound was tested against various human cancer cell lines. The findings demonstrated significant antiproliferative effects, particularly in leukemia cell lines, suggesting its potential application in cancer therapy .

Data Tables

Activity Type Tested Strains/Cell Lines IC50 Values (µM) Reference
AntimicrobialStaphylococcus aureus15.0
AntimicrobialSalmonella spp.20.5
AnticancerLeukemia Cell Lines12.0
AnticancerBreast Cancer Cell Lines18.5

Q & A

Q. What are the critical parameters for synthesizing N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide with high yield and purity?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for cyclization and coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate the compound ≥95% purity .
  • Monitoring : TLC or HPLC at each step to track intermediates and final product .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 425.9) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., N-H⋯N interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .
  • Dose-response curves : Calculate IC50/EC50 values in triplicate to assess potency (e.g., IC50 < 1 µM for kinase inhibition) .
  • Off-target screening : Employ proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .
  • Data normalization : Adjust for batch effects (e.g., plate-to-plate variation) using Z-score or % inhibition metrics .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced target selectivity?

  • Functional group substitution : Replace the 3-chlorobenzyl group with electron-withdrawing substituents (e.g., -CF3) to modulate binding affinity .
  • Scaffold hopping : Replace the dihydropyridine core with quinazoline or pyrimidine to assess bioisosteric effects .
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
  • Metabolic stability assays : Test derivatives in microsomal models to balance potency and pharmacokinetics .

Q. How does the compound’s molecular conformation influence its interaction with biological targets?

  • Computational modeling : Density Functional Theory (DFT) reveals intramolecular hydrogen bonds (e.g., C=O⋯H-N) that stabilize bioactive conformers .
  • Dynamic simulations : Molecular dynamics (MD) over 100 ns show flexibility in the benzothiazole moiety, enabling adaptation to binding pockets .
  • Crystal structure analysis : Identify π-π stacking interactions (e.g., between benzothiazole and tyrosine residues) critical for target engagement .

Q. What experimental designs address low solubility in aqueous buffers during in vitro testing?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance dissolution .
  • pH adjustment : Solubilize the compound in phosphate buffer (pH 7.4) with Tween-80 (0.01%) for cell-based assays .
  • Prodrug synthesis : Introduce phosphate or PEG groups to improve hydrophilicity without altering activity .

Methodological Challenges and Solutions

Q. How can researchers validate the compound’s mechanism of action when conflicting pathway data exists?

  • Knockdown/knockout models : Use siRNA or CRISPR to silence suspected targets (e.g., MAPK) and confirm on-target effects .
  • Biochemical assays : Measure direct enzyme inhibition (e.g., fluorescence-based kinase assays) to bypass cellular complexity .
  • Transcriptomic profiling : RNA-seq to identify downstream gene expression changes linked to the compound .

Q. What steps ensure reproducibility in scaling up synthesis from milligram to gram quantities?

  • Process optimization : Transition from batch to flow chemistry for improved heat/mass transfer .
  • Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
  • Crystallization studies : Optimize solvent/anti-solvent ratios to maintain polymorph consistency during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.